1-Fluoro-3-phenylbicyclo[1.1.1]pentane belongs to a class of compounds featuring the bicyclo[1.1.1]pentane (BCP) scaffold. BCP derivatives have garnered considerable attention in medicinal chemistry as bioisosteres for various chemical groups, including 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups. [] This interest stems from the potential of BCP units to improve drug-like properties such as passive permeability, water solubility, and metabolic stability. [, ]
1-Fluoro-3-phenylbicyclo[1.1.1]pentane can be classified as:
The synthesis of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane involves several advanced organic chemistry techniques, primarily focusing on the formation of carbon-carbon bonds and functionalization of the bicyclo[1.1.1]pentane framework.
Key methods include:
The molecular structure of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane can be analyzed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
The molecular weight is approximately 197.25 g/mol, with a canonical SMILES representation indicating its structural configuration.
The chemical reactivity of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane includes various substitution and functionalization reactions:
The mechanism of action for 1-Fluoro-3-phenylbicyclo[1.1.1]pentane primarily revolves around its interactions with biological targets:
The unique structure allows for enhanced binding to specific proteins or enzymes, potentially modulating signaling pathways critical in various biological processes. The fluorine substitution may also increase lipophilicity, improving membrane permeability and bioavailability.
A thorough understanding of the physical and chemical properties is essential for predicting behavior in various applications:
Property | Value |
---|---|
Molecular Formula | C13H13F |
Molecular Weight | 197.25 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
These properties indicate that 1-Fluoro-3-phenylbicyclo[1.1.1]pentane is likely to exhibit moderate stability under standard conditions but may require careful handling due to potential reactivity associated with the fluorine atom.
The applications of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane span several scientific fields:
The integration of bicyclo[1.1.1]pentane (BCP) scaffolds into medicinal chemistry represents a strategic shift toward three-dimensional molecular architectures. Classical drug discovery relied heavily on flat, aromatic rings, which often led to poor pharmacokinetic properties. The seminal 1993 study by Barbachyn and Pellicciari (1996) demonstrated that BCP cores could serve as bioisosteres for tert-butyl groups, internal alkynes, and para-substituted arenes, enhancing solubility and metabolic stability [1] [2]. By 2012, Stepan and colleagues validated BCP as a phenyl replacement in the γ-secretase inhibitor BMS708,163, yielding analogues with improved aqueous solubility (4.3-fold increase) and passive permeability (2.7-fold increase) [2]. This breakthrough catalyzed exponential growth in BCP applications: Over 12,000 BCP-containing compounds were synthesized between 2010–2020, with patents and publications increasing by >300% annually [3]. The scaffold’s appeal lies in its ability to elevate Fsp³ (fraction of sp³-hybridized carbon atoms), correlating with higher clinical success rates due to reduced off-target effects and enhanced selectivity [1].
Table 1: Adoption Metrics of Bicyclo[1.1.1]pentane in Drug Discovery
Metric | Pre-2010 | 2022 | Change |
---|---|---|---|
Annual Publications/Patents | <20 | >300 | >1400% |
BCP-containing Compounds Reported | ~100 | >12,000 | >120-fold |
Commercial Availability of Building Blocks | None | >50 | N/A |
Functionalizing the bridge position of bicyclo[1.1.1]pentane with fluorine posed formidable synthetic hurdles due to the scaffold’s unique physicochemical constraints. Key challenges included:
These issues stagnated progress for two decades, with scalable routes to monofluorinated BCP derivatives remaining elusive until 2022 [3] [4].
Table 2: Historical Attempts at Bridge-Fluorinated Bicyclo[1.1.1]pentane Synthesis
Method (Year) | Substrate | Key Issue | Yield |
---|---|---|---|
F₂/He Fluorination (2001) | Diacid 1 | Isomeric contamination | 7% |
Directed C−H Activation (2019) | Amides 3/4 | No reaction observed | 0% |
Electrochemical Fluorination (2019) | Diacid 1 | No product formation | 0% |
CHFBr₂ Addition (2022) | Bicyclo[1.1.0]butane 5 | Requires optimized PTC conditions | 52–71% |
The quest for three-dimensionality in drug design triggered a migration from aromatic rings to BCP bioisosteres, driven by three key advantages:
The synthesis of 1-fluoro-3-phenylbicyclo[1.1.1]pentane (12) in 2022 epitomized this shift. Its crystalline acid form (LogD = 1.8; intrinsic solubility = 1.2 mg/mL) demonstrated the feasibility of merging fluorinated three-dimensional cores with drug-like molecules, overcoming two decades of synthetic stagnation [3] [4].
Table 3: Physicochemical Comparison of Arenes vs. Bicyclo[1.1.1]pentane Bioisosteres
Property | para-Fluorophenyl | BCP Motif | Fluoro-BCP (e.g., 12) |
---|---|---|---|
Fsp³ | 0.00 | 0.75 | 0.78 |
LogD (pH 7.4) | 2.9–3.5 | 1.8–2.4 | 1.8 |
Intrinsic Solubility (mg/mL) | 0.05–0.2 | 0.5–1.0 | 1.2 |
*Passive Permeability (10⁻⁶ cm/s) | 15–25 | 30–45 | Not reported |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0